
7-Ethanesulfonylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethanesulfonylheptanoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of an ethanesulfonyl group attached to a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethanesulfonylheptanoic acid typically involves the sulfonation of heptanoic acid derivatives. One common method includes the reaction of heptanoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethanesulfonylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl hydrides.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce sulfonyl hydrides.
Aplicaciones Científicas De Investigación
7-Ethanesulfonylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7-ethanesulfonylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition and modulation of protein function.
Comparación Con Compuestos Similares
- Methanesulfonic acid
- Ethanesulfonic acid
- Propane-1-sulfonic acid
Comparison: Compared to similar compounds, 7-ethanesulfonylheptanoic acid has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. Its unique structure provides distinct advantages in specific applications, such as enhanced binding affinity in enzyme inhibition studies.
Propiedades
Fórmula molecular |
C9H18O4S |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
7-ethylsulfonylheptanoic acid |
InChI |
InChI=1S/C9H18O4S/c1-2-14(12,13)8-6-4-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) |
Clave InChI |
JYRRZUCWPIJWGK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


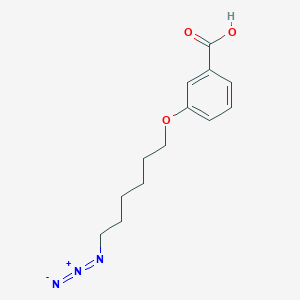


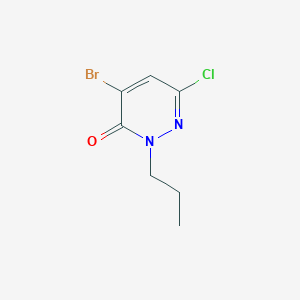
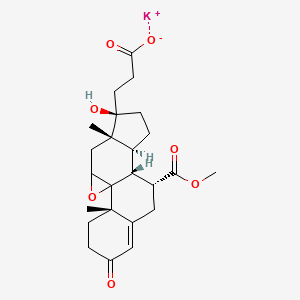

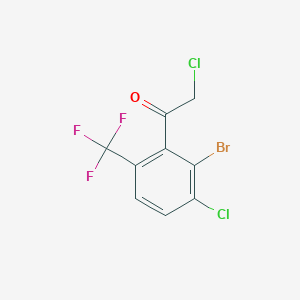
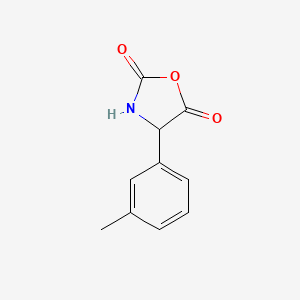
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
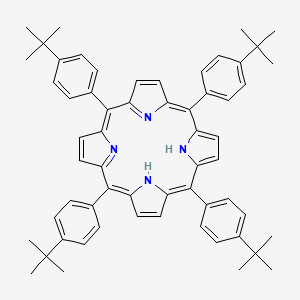
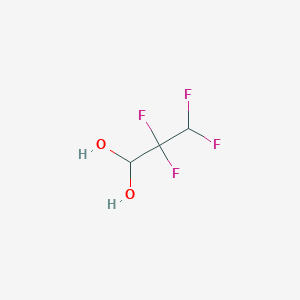
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
